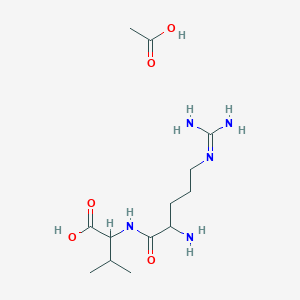
4-Piperidinone, 3-ethyl-1-methyl-
Overview
Description
4-Piperidinone, 3-ethyl-1-methyl- is an organic compound belonging to the piperidinone family. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. These compounds are significant in the field of organic chemistry due to their diverse applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
The synthesis of 4-Piperidinone, 3-ethyl-1-methyl- can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction to yield 4-piperidinones . Another method includes the enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate . Industrial production methods often involve large-scale catalytic hydrogenation processes to ensure high yield and purity.
Chemical Reactions Analysis
4-Piperidinone, 3-ethyl-1-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the piperidinone ring acts as a nucleophile.
Cyclization: This compound can participate in cyclization reactions to form spiropiperidine rings.
Common reagents used in these reactions include zinc/acetic acid for reduction, benzaldehyde for Michael addition, and malononitrile for cyclization . Major products formed from these reactions include various substituted piperidinones and spiropiperidine derivatives .
Scientific Research Applications
4-Piperidinone, 3-ethyl-1-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Piperidinone, 3-ethyl-1-methyl- involves its interaction with molecular targets through various pathways. For instance, it can bind to DNA via intercalation, affecting the replication and transcription processes . The compound’s effects are mediated by its ability to form stable complexes with biological macromolecules, leading to alterations in cellular functions.
Comparison with Similar Compounds
4-Piperidinone, 3-ethyl-1-methyl- can be compared with other similar compounds, such as:
4-Piperidone, 1-methyl-: This compound has a similar structure but lacks the ethyl group, which can influence its reactivity and applications.
3,5-Bis(ylidene)-4-piperidone:
The uniqueness of 4-Piperidinone, 3-ethyl-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-ethyl-1-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-7-6-9(2)5-4-8(7)10/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIIGLRWXFIIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456066 | |
| Record name | 4-Piperidinone, 3-ethyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57401-78-2 | |
| Record name | 3-Ethyl-1-methyl-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57401-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinone, 3-ethyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(4-Pentylphenyl)ethynyl]benzonitrile](/img/structure/B3053919.png)




